molecular formula C13H18INO B4548031 N-butyl-N-ethyl-3-iodobenzamide

N-butyl-N-ethyl-3-iodobenzamide

Cat. No.: B4548031
M. Wt: 331.19 g/mol
InChI Key: ZBPZIFPCRCMFBS-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-3-iodobenzamide is an organic compound with the molecular formula C13H18INO It is a derivative of benzamide, where the amide nitrogen is substituted with butyl and ethyl groups, and the benzene ring is substituted with an iodine atom at the 3-position

Scientific Research Applications

N-butyl-N-ethyl-3-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions of iodinated benzamides with biological targets.

    Industry: It may be used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid chloride with N-butyl-N-ethylamine. The general procedure is as follows :

    Preparation of 3-iodobenzoic acid chloride: 3-iodobenzoic acid is treated with thionyl chloride (SOCl2) to form 3-iodobenzoic acid chloride.

    Amidation reaction: The 3-iodobenzoic acid chloride is then reacted with N-butyl-N-ethylamine in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-3-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-3-iodobenzamide involves its interaction with specific molecular targets. The iodine atom on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological molecules. Additionally, the amide functional group can form hydrogen bonds with target proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-methyl-3-iodobenzamide
  • N-ethyl-N-methyl-3-iodobenzamide
  • N-butyl-N-ethyl-4-iodobenzamide

Uniqueness

N-butyl-N-ethyl-3-iodobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of butyl and ethyl groups on the amide nitrogen, along with the iodine atom at the 3-position, provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-butyl-N-ethyl-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-3-5-9-15(4-2)13(16)11-7-6-8-12(14)10-11/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPZIFPCRCMFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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